![molecular formula C14H19BrN2O2 B5699627 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine, also known as BMAP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BMAP belongs to a class of compounds called piperazine derivatives, which have been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes or proteins that are important for cell growth and proliferation. This may explain its activity against cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been found to have antibacterial activity by disrupting the cell membrane of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and has been shown to have activity against a wide range of cancer cells and bacteria. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine. For example, further studies could be conducted to better understand its mechanism of action and to identify its molecular targets. Additionally, this compound could be further developed as a potential anti-cancer or anti-bacterial drug candidate. Finally, this compound could be used as a tool to study the role of certain enzymes or proteins in cell growth and proliferation.
Synthesemethoden
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with acetic anhydride to form the corresponding acetyl derivative. This intermediate can then be reacted with 4-methylpiperazine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has been studied for its potential applications as a research tool in various areas of scientific research. For example, this compound has been found to have activity against certain types of cancer cells, making it a potential candidate for anti-cancer drug development. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-11-3-4-13(12(15)9-11)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMNOAMSYAALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
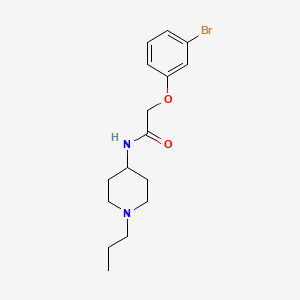
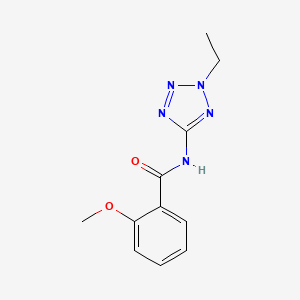
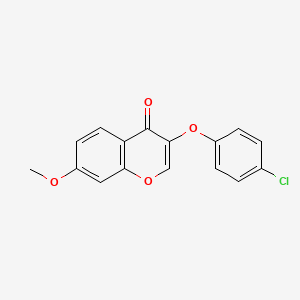
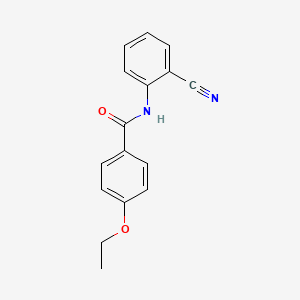
![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)
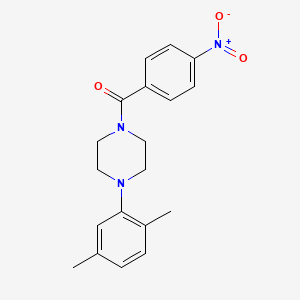
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)